4-epi-Withaferin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an analogue of Withaferin A and has garnered attention for its potential therapeutic properties, particularly in the field of oncology . Withanolides, the class of compounds to which 4-epi-Withaferin A belongs, are known for their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Withaferin A involves the chemical modification of Withaferin A. One common method includes the epimerization of Withaferin A at the C-4 position. This process typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing withanolides, including this compound, on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4-epi-Withaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-epi-Withaferin A involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as heat shock proteins (Hsp90), nuclear factor kappa B (NF-κB), and signal transducer and activator of transcription (STAT) proteins.
Pathways Involved: this compound induces oxidative stress, leading to the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
4-epi-Withaferin A is unique among withanolides due to its specific stereochemistry at the C-4 position. Similar compounds include:
Withaferin A: The parent compound, known for its potent anticancer and anti-inflammatory properties.
Withanone: Another withanolide with notable anticancer and neuroprotective effects.
Withanolide D: Known for its immunomodulatory and anti-inflammatory activities.
The uniqueness of this compound lies in its enhanced cytotoxicity and cytoprotective heat-shock-inducing activity compared to its analogues .
Biological Activity
4-epi-Withaferin A is a derivative of Withaferin A, a bioactive compound extracted from the plant Withania somnifera, commonly known as Ashwagandha. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and cellular health. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.
Overview of Withaferin A and Its Derivatives
Withaferin A (WA) exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. Recent studies have suggested that this compound retains many of these beneficial activities while potentially offering improved efficacy or safety profiles.
This compound operates through several mechanisms that contribute to its biological activity:
- Apoptosis Induction : Similar to WA, this compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. It enhances the sensitivity of cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) .
- Inhibition of Oncogenic Pathways : The compound modulates key signaling pathways involved in cancer progression. For instance, it inhibits the Akt/NF-κB/Bcl-2 pathway, leading to reduced cell survival and proliferation in cancer cells .
- Antioxidant Properties : this compound exhibits antioxidant activity, which helps mitigate oxidative stress—a significant factor in cancer development and progression .
Anticancer Activity
- Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase .
- Prostate Cancer : Research indicated that treatment with this compound led to a marked decrease in prostate-specific antigen (PSA) levels and induced apoptosis in LNCaP prostate cancer cells .
- Ovarian Cancer : In a study involving ovarian cancer models, this compound was found to enhance the effects of conventional chemotherapy agents like cisplatin, suggesting a potential role as an adjuvant therapy .
Anti-inflammatory Effects
This compound has also been shown to reduce inflammatory markers in various preclinical models. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby alleviating inflammation associated with chronic diseases .
Comparative Biological Activity Table
Activity Type | Withaferin A | This compound |
---|---|---|
Apoptosis Induction | Yes | Yes |
Antioxidant Effects | Yes | Yes |
Anti-inflammatory | Yes | Yes |
Cancer Cell Proliferation Inhibition | Yes | Yes |
Synergistic Effects with Chemotherapy | Yes | Yes |
Properties
Molecular Formula |
C28H38O6 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1S,2R,6R,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1 |
InChI Key |
DBRXOUCRJQVYJQ-SKXGSRCNSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@H]6O)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.